N-1,3-benzothiazol-2-yl-3-(phenylsulfonyl)propanamide -

N-1,3-benzothiazol-2-yl-3-(phenylsulfonyl)propanamide

Catalog Number: EVT-4548550
CAS Number:
Molecular Formula: C16H14N2O3S2
Molecular Weight: 346.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-1,3-benzothiazol-2-yl-3-(phenylsulfonyl)propanamide belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused with a thiazole ring. They are known for their diverse biological activities and find applications in various fields like medicine, agriculture, and materials science [, , ].

N-1,3-benzothiazol-2-yl-3-(phenylsulfonyl)propanamide contains a benzothiazole moiety linked to a phenylsulfonylpropanamide group via an amide linkage. The presence of the sulfonamide and amide functionalities in its structure suggests potential biological activity, considering the known pharmacological properties of these groups [].

Applications
  • Antimicrobial agent: Benzothiazoles are known for their broad-spectrum antimicrobial activity []. N-1,3-benzothiazol-2-yl-3-(phenylsulfonyl)propanamide could be tested for its activity against various bacterial and fungal strains.
  • Anticancer agent: Several benzothiazole derivatives have demonstrated promising anticancer activities []. N-1,3-benzothiazol-2-yl-3-(phenylsulfonyl)propanamide could be investigated for its potential to inhibit cancer cell growth or induce apoptosis.

4-Acetamido-N-(1,3-benzothiazol-2-yl)benzenesulfonamide

Compound Description: 4-Acetamido-N-(1,3-benzothiazol-2-yl)benzenesulfonamide is a sulfonamide derivative containing a benzothiazole nucleus. It acts as a key intermediate in the synthesis of 4-amino-N-(1,3-benzothiazol-2-yl)benzenesulfonamide. []

Relevance: This compound shares a core structure with N-1,3-benzothiazol-2-yl-3-(phenylsulfonyl)propanamide, consisting of a benzothiazole ring directly linked to a phenylsulfonamide moiety. The key difference lies in the presence of an acetamide group at the para position of the benzene ring in 4-acetamido-N-(1,3-benzothiazol-2-yl)benzenesulfonamide, compared to the propanamide linker in the target compound.

4-Amino-N-(1,3-benzothiazol-2-yl)benzenesulfonamide

Compound Description: 4-Amino-N-(1,3-benzothiazol-2-yl)benzenesulfonamide is a sulfonamide derivative bearing a benzothiazole moiety. It exhibits notable in vitro antimicrobial activity against various bacterial and fungal strains, including B. subtilis, E. coli, C. albicans, and Mycobacterium tuberculosis. []

Relevance: Similar to N-1,3-benzothiazol-2-yl-3-(phenylsulfonyl)propanamide, this compound features a benzothiazole ring directly attached to a phenylsulfonamide group. The distinction arises from the presence of an amino group at the para position of the benzene ring in 4-amino-N-(1,3-benzothiazol-2-yl)benzenesulfonamide, in contrast to the propanamide linker found in the target compound.

1-(1,3-Benzothiazol-2-yl)-3-benzoylthiourea

Compound Description: 1-(1,3-Benzothiazol-2-yl)-3-benzoylthiourea is a thiourea derivative characterized by the presence of both benzothiazole and benzoyl functional groups. This compound exists in its thioamide form. []

N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220)

Compound Description: N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride, also known as AC220, is a highly potent and selective inhibitor of the FMS-like tyrosine kinase-3 (FLT3). This compound exhibits excellent oral pharmacokinetic properties and has shown promising efficacy and tolerability in tumor xenograft models, making it a potential therapeutic agent for the treatment of acute myeloid leukemia (AML). []

Relevance: Although AC220 possesses a more complex structure compared to N-1,3-benzothiazol-2-yl-3-(phenylsulfonyl)propanamide, both compounds share a common structural motif: a benzothiazole ring system. This shared feature suggests potential similarities in their chemical properties and biological activities.

1-[2-(3,4-disubstituted phenyl)-3-chloro-4-oxoazetidin-1-yl]-3-(6-substituted-1,3-benzothiazol-2-yl)ureas

Compound Description: 1-[2-(3,4-disubstituted phenyl)-3-chloro-4-oxoazetidin-1-yl]-3-(6-substituted-1,3-benzothiazol-2-yl)ureas represent a series of newly synthesized compounds with promising anticonvulsant activity. These compounds were designed based on a molecular hybridization strategy, incorporating structural features from known anticonvulsant agents. []

Relevance: This class of molecules and N-1,3-benzothiazol-2-yl-3-(phenylsulfonyl)propanamide share a crucial structural element: a benzothiazole ring directly linked to a urea moiety. This common feature suggests the possibility of shared pharmacological properties, particularly in the context of anticonvulsant activity.

N2,N4-bis(6-bromo-1,3-benzothiazol-2-yl)-N6-aryl-1,3,5-triazine-2,4,6-triamine

Compound Description: This series of indole-fused triazine derivatives was synthesized from cyanuric chloride and benzothiazole. Their structures were confirmed by elemental analysis, IR, and NMR. The compounds were screened for antimicrobial activity against both gram-positive and gram-negative bacteria. []

Relevance: These compounds share the core benzothiazole structure with N-1,3-benzothiazol-2-yl-3-(phenylsulfonyl)propanamide. The triazine ring and additional substitutions on the benzothiazole differentiate them, potentially influencing their biological activities.

N-(6-Substituted-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine

Compound Description: This series of compounds was synthesized from 1-(1,3-benzothiazol-2-yl)thiourea derivatives and 2-bromoacetophenone. Cytotoxicity evaluation against various cancer cell lines, including MCF-7, MAD-MD-231, HT-29, HeLa, Neuro-2a, K-562, and L-929, revealed promising anti-tumor activity, particularly for compounds containing a phenolic group. []

Relevance: Both N-(6-Substituted-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine and N-1,3-benzothiazol-2-yl-3-(phenylsulfonyl)propanamide share a common benzothiazole scaffold. The presence of different substituents and functional groups contributes to their distinct biological activities.

2-(1,3-Benzothiazol-2-yl)-3H-benzo[f]chromen-3-one Derivatives

Compound Description: These derivatives, synthesized using a Knoevenagel condensation with choline chloride/urea ionic liquid as a green catalyst, exhibited blue fluorescence. Despite their potential as fluorescent brighteners, they demonstrated moderate to low emission intensities. []

Relevance: The presence of a benzothiazole ring is the common structural feature between these compounds and N-1,3-benzothiazol-2-yl-3-(phenylsulfonyl)propanamide. The fused chromenone ring system in 2-(1,3-Benzothiazol-2-yl)-3H-benzo[f]chromen-3-one derivatives is responsible for their fluorescent properties, which are absent in the target compound.

N2,N4-bis(5-nitro-1,3-benzothiazol-2-yl)-N6-aryl-1,3,5-triazine-2,4,6-triamine

Compound Description: A series of these compounds was synthesized and characterized using elemental analysis, IR, and NMR spectroscopy. The introduction of –OH, -NO2, -Cl, and –Br groups to the heterocyclic framework was found to enhance antibacterial activities against both gram-positive and gram-negative bacteria. []

Relevance: Sharing the central benzothiazole unit with N-1,3-benzothiazol-2-yl-3-(phenylsulfonyl)propanamide, these compounds feature a triazine ring and variations in the benzothiazole substitution pattern, leading to differences in their biological profiles.

1-(1,3-Benzothiazol-2-yl)-2-imidazolidinethiones

Compound Description: These thiones were synthesized from N-aryl-N-(4,5-dihydro-1H−imidazol-2-yl)hydroxylamines and carbon disulfide, involving a [, ] sigmatropic shift. Further reactions demonstrated their reactivity through acetylation and Mannich-type reactions. []

5-Amino-4-[2-(6-bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one Mannich Bases

Compound Description: This series of twelve compounds was synthesized via a Mannich reaction using 5-amino-4-[2-(6-bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one (BTZP) and various amines. Their structures were confirmed by UV, IR, NMR, and Mass spectral data. These compounds exhibited significant in vitro antimicrobial, antioxidant, and cytotoxic activity. []

Relevance: While structurally more complex than N-1,3-benzothiazol-2-yl-3-(phenylsulfonyl)propanamide, these Mannich bases share the core benzothiazole unit. The presence of a pyrazolone ring and variations in the amine substituents contribute to their unique biological activities, which may differ from the target compound.

5-Amino-4-[2-(4-Nitro-1,3-Benzothiazol-2yl) Hydrazinylidene]-2,4-Dihydro-3H-Pyrazol-3-One Schiff Bases

Compound Description: This series of twelve compounds, prepared via Schiff base reactions with various aldehydes, demonstrated good in vitro antimicrobial and anti-tubercular activities compared to standard drugs. They also exhibited bactericidal and fungicidal properties. Despite promising antimicrobial activity, these compounds showed high toxicity toward normal cell lines. []

Relevance: Like N-1,3-benzothiazol-2-yl-3-(phenylsulfonyl)propanamide, these Schiff bases contain a benzothiazole ring. The variations in the substituents and the presence of a pyrazolone ring in these compounds may contribute to different biological profiles compared to the target compound.

3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides

Compound Description: This novel series of bi-heterocyclic propanamides was synthesized and characterized using spectroscopic techniques. These compounds exhibited potent urease inhibitory activity and low cytotoxicity, making them potential candidates for further development as therapeutic agents. []

Relevance: Though structurally distinct, both 3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides and N-1,3-benzothiazol-2-yl-3-(phenylsulfonyl)propanamide contain a propanamide linker, suggesting potential similarities in their pharmacokinetic profiles and physicochemical properties.

2-(6-substituted-1,3-benzothiazol-2-yl)-N-(4-halophenyl)hydrazinecarbothioamide

Compound Description: This group of compounds were synthesized and evaluated for their antibacterial activity. The variations in the substituents on the benzothiazole and the halogen atom on the phenyl ring allow for structure-activity relationship studies. []

1-(1,3-Benzothiazol-2-yl)-3-(R-benzoylthiourea) Derivatives

Compound Description: This set of three benzothiazolyl-benzoylthiourea compounds (BBT, BBT-4Cl, and BBT-4OCH3) with varying electron-withdrawing substituents (R = H, Cl, and OCH3) was synthesized and characterized using spectroscopic techniques. DFT and TD-DFT studies were conducted to analyze their electronic properties and hydrogen bonding interactions, influenced by the para-substituents. []

Relevance: This group of compounds and N-1,3-benzothiazol-2-yl-3-(phenylsulfonyl)propanamide share a common structural motif: a benzothiazole ring directly connected to a carbonyl group. The difference lies in the presence of a thiourea moiety in 1-(1,3-Benzothiazol-2-yl)-3-(R-benzoylthiourea) derivatives compared to the sulfonamide group in N-1,3-benzothiazol-2-yl-3-(phenylsulfonyl)propanamide. These structural distinctions could lead to different chemical and biological properties.

Properties

Product Name

N-1,3-benzothiazol-2-yl-3-(phenylsulfonyl)propanamide

IUPAC Name

3-(benzenesulfonyl)-N-(1,3-benzothiazol-2-yl)propanamide

Molecular Formula

C16H14N2O3S2

Molecular Weight

346.4 g/mol

InChI

InChI=1S/C16H14N2O3S2/c19-15(10-11-23(20,21)12-6-2-1-3-7-12)18-16-17-13-8-4-5-9-14(13)22-16/h1-9H,10-11H2,(H,17,18,19)

InChI Key

GUKDGMDAWBEGCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC3=CC=CC=C3S2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.